Absolute Stereochemical Configuration Preserved via Chiral-Pool Synthesis (R-Enantiomer vs. Racemic Mixture and S-Enantiomer)
The (R)-enantiomer is synthesized directly from (R)-ornithine via a diazotization process that retains the C2 stereochemistry without racemization . This contrasts with the racemic mixture, which is prepared by direct α-bromination of 5-phthalimidopentanoic acid—a route that yields equal amounts of R and S enantiomers and requires subsequent chiral resolution [1] [2]. The commercial (R)-product is specified at 95% ee to 98% ee, with the S-enantiomer (CAS 179090-37-0) being separately available from (S)-ornithine for comparative stereochemical studies . In the subsequent formation of 2-benzoylsulfanyl-5-phthalimidopentanoic acid, the (S)-2-bromo intermediate reacts with potassium thiobenzoate in DMF to yield the corresponding (R)-2-benzoylsulfanyl product with 68% isolated yield via SN2 inversion; the stereochemistry of the MMP inhibitor end-product is therefore directly determined by the enantiomeric identity of the starting bromo acid [1] [3].
| Evidence Dimension | Chiral purity / enantiomeric excess (ee) and stereochemical fidelity of the synthesis route |
|---|---|
| Target Compound Data | (R)-2-Bromo-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid: 95% ee to 98% ee (commercial specification); absolute (R)-configuration confirmed by chiral-pool origin from (R)-ornithine |
| Comparator Or Baseline | Racemic (±)-2-bromo-5-phthalimidopentanoic acid: 0% ee (equal R/S); prepared via non-stereoselective bromination of 5-phthalimidopentanoic acid [1] [2]. (S)-enantiomer (CAS 179090-37-0): separately prepared from (S)-ornithine with comparable ee specifications [1] |
| Quantified Difference | ≥95% ee advantage over racemic mixture; enantiomeric identity 100% predetermined versus 0% (racemic), eliminating need for chiral chromatographic resolution |
| Conditions | Synthesis via one-pot diazotization from (R)-ornithine at 10–15 °C, pH 8.2–8.6, extractive workup [3] |
Why This Matters
For pharmaceutical intermediate procurement, the predetermined absolute configuration eliminates the cost, yield loss, and analytical burden of chiral resolution, while ensuring that downstream MMP inhibitor candidates are single diastereomers with reproducible pharmacological profiles.
- [1] Holt, K.E. et al. Tetrahedron Letters 1997, 38 (47), 8253–8256. DOI: 10.1016/S0040-4039(97)10160-5. View Source
- [2] Gaudry, R.; Berlinguet, L. Synthesis of Racemic 2-Bromo-5-phthalimidopentanoic Acid. Canadian Journal of Chemistry 1950, 28, 245–249. View Source
- [3] Scopus/KISTI Database Record: Holt et al., Tetrahedron Letters 38(47), 1997, pp. 8253-8256. Preparation of (S)-2-bromo-5-phthalimidopentanoic acid at 500 g scale; 53% crude; 68% purified yield; 36% overall from (S)-ornithine. EID: 0030664348. View Source
